![molecular formula C14H14N4O5 B3262138 (2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 352025-81-1](/img/structure/B3262138.png)
(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Overview
Description
(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
Mechanism of Action
The mechanism of action of ((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is not fully understood. However, it is believed to function by inhibiting viral replication and transcription, as well as inducing apoptosis in cancer cells. The compound has also been shown to modulate various signaling pathways involved in the development of neurological disorders.
Biochemical and Physiological Effects:
((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit viral replication and transcription, induce apoptosis in cancer cells, and modulate various signaling pathways involved in the development of neurological disorders. Additionally, the compound has been shown to exhibit antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of ((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is its potential as a therapeutic agent for a range of diseases, including viral infections and cancer. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on ((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound and to identify its molecular targets. Finally, the potential of ((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol as a therapeutic agent for neurological disorders requires further investigation.
Scientific Research Applications
((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antiviral activity against a range of viruses, including HIV, hepatitis B and C, and herpes simplex virus. The compound has also been investigated for its potential as an anticancer agent due to its ability to inhibit tumor cell growth and induce apoptosis. Additionally, ((2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c19-4-8-11(20)12(21)14(23-8)18-6-17-10-9(7-2-1-3-22-7)15-5-16-13(10)18/h1-3,5-6,8,11-12,14,19-21H,4H2/t8-,11-,12-,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOLTYAOBSJCJL-LHNIVKCTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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